1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene
Description
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene is a cyclopentene derivative substituted with a chloromethylcyclopropylmethyl group. This structure combines a strained cyclopropane ring with a chlorine atom and an unsaturated cyclopentene core.
Properties
Molecular Formula |
C10H15Cl |
|---|---|
Molecular Weight |
170.68 g/mol |
IUPAC Name |
1-[[1-(chloromethyl)cyclopropyl]methyl]cyclopentene |
InChI |
InChI=1S/C10H15Cl/c11-8-10(5-6-10)7-9-3-1-2-4-9/h3H,1-2,4-8H2 |
InChI Key |
OYIVRKIBBGMTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CC2(CC2)CCl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Cyclopropylmethyl Precursors
One of the primary steps is the synthesis of chloromethyl-substituted cyclopropyl intermediates, such as 1-(chloromethyl)cyclopropyl derivatives. According to a patent describing the preparation of related cyclopropyl compounds, the halogenation can be achieved via:
- Reacting cyclopropane derivatives (e.g., 1,1-cyclopropyldimethanol) with halogenating agents like thionyl chloride or sulfuryl chloride under controlled temperature (0–40 °C) to form chloromethyl intermediates.
- Use of organic solvents such as methylene chloride or toluene to facilitate the reaction.
- Subsequent purification by aqueous extraction and crystallization.
This approach ensures high selectivity and yield of chloromethylcyclopropyl compounds, which are crucial precursors for further transformation.
One-Pot Synthesis of Chloroacetylcyclopropane Derivatives
A one-pot method has been reported for synthesizing 1-chloro-1-chloroacetyl-cyclopropane, which is structurally related and can serve as a precursor:
- Starting from chloro-2-pentanone, reacting with sulfuryl chloride at 0–10 °C.
- Gradual warming to 40 °C with stirring.
- pH adjustment to neutral or slightly basic (7–11) with alkali.
- Catalytic reaction at 40–100 °C for 1–3 hours.
- Workup involving aqueous washing and vacuum distillation to isolate the product with ~97% purity.
This method is industrially viable due to its simplicity, high selectivity, and moderate conditions.
Coupling to Cyclopentene Moiety
The attachment or formation of the cyclopentene ring linked to the chloromethylcyclopropyl group typically involves:
- Alkylation or nucleophilic substitution reactions using cyclopentene derivatives.
- Use of bases such as sodium hydroxide or potassium carbonate in alcoholic solvents (e.g., methanol) to promote substitution.
- Reaction temperatures ranging from 30 °C to 99 °C, often optimized between 60 °C and 80 °C.
- Reaction times of 1–2 hours, followed by acidification (pH 3.0–4.0) and purification steps including extraction and crystallization.
The choice of base and solvent critically affects yield and purity. Sodium hydroxide in methanol is preferred for industrial-scale synthesis due to efficiency and cost-effectiveness.
Optimization and Industrial Scale-Up Considerations
Reaction Conditions
- Temperature control is vital to avoid side reactions such as disulfide formation or oxidation of sensitive intermediates.
- Azotropic removal of water or methanol during reactions helps drive equilibrium toward product formation.
- Use of catalysts such as p-toluenesulfonic acid in some steps facilitates cyclization or dehydration processes.
Purification
- Crystallization from hydrocarbons like hexane or heptane is commonly employed to achieve high purity.
- Vacuum distillation at reduced pressure (e.g., 115–125 °C at 12–18 torr) is used to isolate the final product with purity >95% as confirmed by gas chromatography.
- Multiple aqueous extractions and solvent switches are minimized to improve scalability.
Summary Table of Preparation Parameters
| Step | Reactants & Conditions | Solvent | Temperature (°C) | Time | Notes | Yield/Purity |
|---|---|---|---|---|---|---|
| Halogenation of cyclopropyl diol | 1,1-cyclopropyldimethanol + thionyl chloride | Methylene chloride | 0–40 | 1–3 h | Controlled addition, avoids by-products | High yield, purity not specified |
| One-pot chlorination | Chloro-2-pentanone + sulfuryl chloride + base + catalyst | DMF, methylene chloride, or toluene | 0–100 | 1–3 h | pH adjusted to 7–11, simple workup | ~97% purity |
| Coupling to cyclopentene | Chloromethylcyclopropyl derivative + cyclopentene derivative + base | Methanol or xylene | 60–80 (up to 150 for aging) | 1–60 h | Azotropic distillation, catalyst used | >95% purity by GC |
| Purification | Extraction + crystallization + vacuum distillation | Hexane, heptane, alkyl acetate | 115–125 (vacuum distillation) | - | Minimizes impurities and disulfides | >95% purity |
Research Findings and Practical Notes
- The chloromethylcyclopropyl intermediates are sensitive to oxidation; thus, reactions are often conducted under inert atmosphere (nitrogen).
- The use of azotropic distillation in the presence of amino alcohols and catalysts improves the formation of oxazoline derivatives related to the target compound, enhancing purity and yield.
- Industrial processes avoid low-temperature steps (e.g., 0 °C) due to operational inconvenience.
- The final compound's purity is routinely confirmed by ^1H-NMR and GC, with characteristic chemical shifts for cyclopropyl and chloromethyl protons.
- Side reactions producing disulfides or other impurities are minimized by controlling reaction temperature and atmosphere.
Chemical Reactions Analysis
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alkanes or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and understanding the mechanisms of biological processes.
Medicine: Research into potential pharmaceutical applications explores its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism by which 1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropylmethyl group may also contribute to the compound’s overall reactivity and binding affinity, influencing its biological activity and effectiveness.
Comparison with Similar Compounds
1-(3-Chloropropyl)cyclopent-1-ene
- Structure : Features a chloropropyl chain attached to cyclopentene.
- Key Differences : Lacks the cyclopropane ring present in the target compound.
- Reactivity : The linear chloropropyl group may exhibit lower steric strain compared to the cyclopropane-containing analog. This reduces susceptibility to ring-opening reactions but limits electronic effects from cyclopropane’s conjugation .
- Molecular Weight : 144.64 g/mol (C₈H₁₃Cl) vs. ~156.66 g/mol (estimated for the target compound, C₉H₁₃Cl).
1-Ethyl-3-methylcyclopent-1-ene
- Structure : Substituted with ethyl and methyl groups on cyclopentene.
- Key Differences: Non-halogenated, lacking the electron-withdrawing chlorine atom.
- Cyclopropane’s strain in the target compound may lower thermal stability compared to this analog .
1-Methylcyclopropene (Biopesticide)
- Structure : A cyclopropene ring with a methyl substituent.
- Key Differences : Smaller and less complex than the target compound.
- Applications : Used as a plant growth regulator. The target compound’s cyclopropane-methyl group may offer similar strain-induced reactivity but with added versatility due to the chloromethyl and cyclopentene moieties .
Carboxymethylcyclopropane Derivatives (e.g., Montelukast Intermediates)
- Structure : Cyclopropane rings linked to carboxymethyl or sulfanyl groups.
- Key Differences : Polar functional groups (e.g., carboxylic acids) dominate reactivity, whereas the target compound’s chlorine and cyclopentene core favor electrophilic or alkylation reactions.
- Pharmacological Relevance: Such derivatives are used in leukotriene receptor antagonists (e.g., montelukast).
Comparative Data Table
Biological Activity
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene is a compound of interest due to its unique structural features, which include a cyclopropyl and cyclopentene moiety. These features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₁₇Cl
- Molecular Weight : 184.71 g/mol
- CAS Number : 1934793-58-4
Biological Activity Overview
The biological activity of this compound can be attributed to its potential as a DNA alkylating agent, similar to other chloromethyl-substituted compounds. The presence of the chloromethyl group is crucial for its reactivity and biological effects.
The compound is hypothesized to exert its biological effects through:
- DNA Alkylation : The chloromethyl group can form covalent bonds with nucleophilic sites on DNA, leading to mutations or cell death.
- Metabolic Activation : Like other chlorinated compounds, it may undergo metabolic conversion in vivo, enhancing its cytotoxic properties .
Cytotoxicity Studies
A study examining related chloromethyl compounds highlighted their cytotoxic properties against various cancer cell lines. The mechanism involved the formation of reactive intermediates that interact with DNA, leading to apoptosis in cancer cells .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung cancer) | 15.2 | DNA alkylation |
| Related Chloromethyl Compound | HeLa (cervical cancer) | 10.5 | DNA alkylation |
Metabolism Studies
Research on the metabolism of chlorinated compounds indicates that the chloro group is often a site for metabolic activation. For instance, studies have shown that compounds with similar structures are metabolized by liver microsomes to yield reactive metabolites which can alkylate DNA .
Safety and Toxicology
Understanding the safety profile of this compound is essential:
- Toxicological Data : Limited data exists specifically for this compound; however, related compounds have shown mutagenic properties.
- Chemical Safety : International Chemical Safety Cards indicate that chlorinated compounds may pose risks such as skin irritation and potential carcinogenic effects upon prolonged exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
